molecular formula C17H19NO4 B2968879 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid CAS No. 1799439-14-7

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid

Cat. No.: B2968879
CAS No.: 1799439-14-7
M. Wt: 301.342
InChI Key: WEZRRVUTORVLBM-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid (CAS 1799439-14-7) is an organic compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . This compound features a quinoline moiety, a structural motif prevalent in many pharmacologically active molecules . The molecular structure includes both a carboxylic acid and a tert-butyl ester functional group, making it a versatile intermediate for synthetic organic chemistry and medicinal chemistry research . It is particularly valuable for the development of novel chemical entities, potentially serving as a key building block in the synthesis of more complex molecules for biological evaluation. The compound has a predicted boiling point of 471.9±35.0 °C at 760 mmHg . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the safety data sheet and follow recommended precautionary statements, including avoiding breathing dust/fume/gas/mist/vapors and washing thoroughly after handling . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a personal product. American Elements and other suppliers provide this chemical in various packaging and purity specifications, including bulk quantities for research-scale applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)13(15(19)20)10-11-8-9-18-14-7-5-4-6-12(11)14/h4-9,13H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZRRVUTORVLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=NC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an acid catalyst.

    Formation of the Propanoic Acid Backbone: The propanoic acid backbone can be constructed through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit specific enzymes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Quinoline Derivatives

  • The ethyl ester group offers different hydrolysis kinetics compared to the tert-butoxy group in the target compound.
  • Methyl quinoline-7-carboxylate (Similarity: 0.83): Lacks the bulky tert-butoxy group, resulting in lower molecular weight (187.20 vs.

tert-Butoxy/Oxo-Substituted Acids

  • Its shorter chain and absence of aromaticity reduce steric hindrance, favoring reactivity in esterification or amidation reactions .
  • 3-(4-(3-ethoxy-3-oxopropoxy)butoxy)propanoic acid: Features a flexible ether chain and dual ester groups, which may enhance solubility in non-polar media compared to the rigid quinoline-containing target compound .

Biological Activity

3-(tert-Butoxy)-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Chemical Formula C17H19NO4
Molecular Weight 301.34 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(quinolin-4-ylmethyl)propanoic acid
PubChem CID 91809595

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Quinoline derivatives have been shown to possess antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis .

Anticancer Activity

Quinoline-based compounds are also recognized for their anticancer potential. Studies have demonstrated that derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases or transcription factors linked to cancer progression .

For instance, a study on related quinoline derivatives showed IC50 values in the micromolar range against cancer cell lines such as HeLa and MCF7, indicating promising anticancer activity .

The proposed mechanisms for the biological activity of quinoline derivatives include:

  • Inhibition of Enzymatic Activity : Many quinoline compounds inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest.
  • Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), contributing to cellular damage in cancer cells.
  • Modulation of Signaling Pathways : They may interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Study 2: Anticancer Activity

Another study focused on the anticancer effects of quinoline derivatives on breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's mechanism involved apoptosis induction through caspase activation and mitochondrial dysfunction .

Q & A

Q. Example Stability Data :

ConditionDegradation (%)Half-Life (h)
pH 2.0, 37°C30 (24 h)48
pH 7.4, 25°C<5 (24 h)>200

What strategies address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media .
  • Prodrug Design : Modify the carboxylic acid to a methyl ester for improved membrane permeability, then hydrolyze in vivo .

How can researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations.
  • Docking Studies : Use AutoDock Vina to model interactions with quinoline-binding enzymes (e.g., cytochrome P450) .

What approaches are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify the quinoline ring (e.g., substituents at C-2/C-3) or replace the tert-butoxy group with other alkoxy moieties .
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition or cytotoxicity assays.

Q. Example SAR Table :

AnalogModificationIC50_{50} (μM)
Parent CompoundNone0.5
Quinoline-3-CF3_3Trifluoromethyl at C-30.2

How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to confirm ambiguous proton assignments .

What chromatographic methods are optimal for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 μm) with a gradient of 0.1% formic acid in water/acetonitrile. Retention time: ~8.2 min .
  • LC-MS/MS : Employ MRM (multiple reaction monitoring) for sensitive detection in plasma (LOQ: 1 ng/mL) .

How can in vivo pharmacokinetic studies be designed for this compound?

Methodological Answer:

  • Dosing : Administer intravenously (1 mg/kg) or orally (10 mg/kg) in rodent models.
  • Sample Analysis : Extract plasma samples with acetonitrile, quantify via LC-MS/MS, and calculate AUC, Cmax_{max}, and t1/2_{1/2} .

What computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability using GROMACS.
  • ADMET Prediction : Use SwissADME to estimate permeability, solubility, and cytochrome P450 interactions .

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